PDE3A Inhibition: Head-to-Head with Agarotetrol
4'-Methoxyisoagarotetrol exhibits moderate PDE3A inhibitory activity, while agarotetrol demonstrates no activity under the same assay conditions. The target compound achieved an IC50 of 54 μM, compared to agarotetrol's IC50 of >100 μM, representing at least a 1.85-fold difference in potency [1]. This distinction is crucial for any project focused on PDE3A modulation.
| Evidence Dimension | Phosphodiesterase 3A (PDE3A) Inhibition |
|---|---|
| Target Compound Data | IC50 = 54 μM |
| Comparator Or Baseline | Agarotetrol: IC50 > 100 μM |
| Quantified Difference | > 1.85-fold lower potency for comparator |
| Conditions | In vitro enzymatic assay using fluorescence polarization method |
Why This Matters
This quantitative difference eliminates agarotetrol as a viable substitute in PDE3A-focused studies, justifying the specific procurement of 4'-Methoxyisoagarotetrol.
- [1] Sugiyama, T., Narukawa, Y., Shibata, S., Masui, R., & Kiuchi, F. (2018). Three new 5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone derivatives enantiomeric to agarotetrol from agarwood. Journal of Natural Medicines, 72(3), 667–674. View Source
